

# D-Psicose: A Comprehensive Analysis of its Antihyperglycemic Effects

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

The rare sugar D-Psicose (also known as D-Allulose) has emerged as a promising functional food ingredient and potential therapeutic agent for managing hyperglycemia. Extensive research in both animal models and human clinical trials has validated its ability to modulate blood glucose levels. This guide provides an objective comparison of D-Psicose's antihyperglycemic performance against other alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.

# Quantitative Comparison of Antihyperglycemic Effects

The following tables summarize the key quantitative data from various studies investigating the antihyperglycemic effects of D-Psicose.

Table 1: Effect of D-Psicose on Postprandial Glucose in Animal Models



| Animal<br>Model                                             | Treatment                                    | Dosage             | Comparator               | Key<br>Findings                                                                                                                                                                | Reference |
|-------------------------------------------------------------|----------------------------------------------|--------------------|--------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Wistar rats                                                 | D-Psicose<br>with<br>carbohydrate<br>loading | 0.2 g/kg           | D-Fructose               | Significantly inhibited the increase in plasma glucose after sucrose and maltose ingestion.[1]                                                                                 | [1]       |
| C57BL/6J<br>db/db mice                                      | D-Psicose<br>supplementat<br>ion             | 200 mg/kg<br>BW    | D-Glucose,<br>D-Fructose | Maintained blood glucose levels between 276- 305 mg/dL over 28 days, while comparator groups showed a 2- fold increase. [2] Significantly improved glucose tolerance (AUC).[2] | [2]       |
| Otsuka Long-<br>Evans<br>Tokushima<br>Fatty<br>(OLETF) rats | 5% D-<br>Psicose in<br>drinking<br>water     | 5% of water intake | Water                    | Prevented the progression of T2DM for up to 60 weeks, maintaining lower blood glucose                                                                                          | [3]       |



|            |                                          |                    |                  | levels and HbA1c compared to control.[3]                                                                                                                                                            |
|------------|------------------------------------------|--------------------|------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| OLETF rats | 5% D-<br>Psicose in<br>drinking<br>water | 5% of water intake | 5% D-<br>Glucose | Significantly reduced the increase in body weight and abdominal fat mass after 13 weeks.[4] Improved [4] insulin resistance as shown by reduced blood glucose and insulin levels during an OGTT.[4] |

Table 2: Effect of D-Psicose on Postprandial Glucose in Human Studies



| Study<br>Population                              | Treatment                                    | Dosage                     | Comparator              | Key<br>Findings                                                                                                                                    | Reference |
|--------------------------------------------------|----------------------------------------------|----------------------------|-------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Borderline<br>diabetic and<br>normal<br>subjects | 5 g D-<br>Psicose with<br>a standard<br>meal | 5 g                        | Placebo                 | Significantly lower blood glucose at 30 and 60 minutes post- meal.[5] Significant decrease in the area under the curve (AUC) for blood glucose.[5] | [5]       |
| Healthy<br>adults                                | D-Allulose<br>with sucrose<br>beverage       | 2.5 g, 5 g, 7.5<br>g, 10 g | Placebo                 | Dose- dependent reduction in plasma glucose at 30 minutes.[6] Significant reduction in glucose excursion with the 10 g dose.[6]                    | [6][7]    |
| Patients with<br>Type 2<br>Diabetes              | D-Allulose in a diabetic diet                | 8.5 g before<br>Iftar      | Normal<br>diabetic diet | Significantly<br>suppressed<br>postprandial<br>hyperglycemi<br>a.[8]                                                                               | [8]       |

# **Mechanisms of Antihyperglycemic Action**



D-Psicose exerts its antihyperglycemic effects through multiple mechanisms. Key pathways identified include the inhibition of intestinal carbohydrate-digesting enzymes and modulation of hepatic glucose metabolism.

#### Inhibition of Intestinal α-Glucosidases

One of the primary mechanisms by which D-Psicose lowers postprandial blood glucose is by inhibiting  $\alpha$ -glucosidase enzymes in the small intestine, such as sucrase and maltase.[1] This action delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby slowing the rate of glucose absorption into the bloodstream.



Click to download full resolution via product page

Caption: D-Psicose inhibits intestinal  $\alpha$ -glucosidases, reducing carbohydrate digestion and glucose absorption.

## **Modulation of Hepatic Glucose Metabolism**

D-Psicose has been shown to influence glucose metabolism in the liver. Studies in OLETF rats demonstrated that D-Psicose administration led to the translocation of glucokinase from the nucleus to the cytoplasm in hepatocytes.[4] This enhances glucokinase activity, promoting glycogen synthesis and reducing hepatic glucose output.





#### Click to download full resolution via product page

Caption: D-Psicose promotes glucokinase translocation in hepatocytes, enhancing glycogen synthesis.

# **Experimental Protocols**

The validation of D-Psicose's antihyperglycemic effects has been conducted through a variety of robust experimental designs, as detailed below.

#### **Animal Studies**

- Oral Carbohydrate Tolerance Tests in Wistar Rats:
  - Subjects: Male Wistar rats.
  - Protocol: After a fasting period, rats were orally administered a solution containing a carbohydrate (sucrose, maltose, or soluble starch) at a dose of 2 g/kg body weight, either with or without D-Psicose (0.2 g/kg body weight).
  - Data Collection: Blood samples were collected at various time points post-administration to measure plasma glucose concentrations.
  - Reference:[1]
- Long-term Study in C57BL/6J db/db Mice:
  - Subjects: Male C57BL/6J db/db mice (a model for type 2 diabetes).
  - Protocol: Mice were orally supplemented daily with D-Psicose (200 mg/kg body weight),
     D-glucose, D-fructose, or water (control) for 28 days.
  - Data Collection: Body weight and blood glucose levels were monitored throughout the study. At the end of the study, glucose tolerance tests were performed, and serum insulin and lipid profiles were analyzed.
  - Reference:[2]



- Long-term Study in Otsuka Long-Evans Tokushima Fatty (OLETF) Rats:
  - Subjects: Male OLETF rats (a model for type 2 diabetes) and Long-Evans Tokushima
     Otsuka (LETO) rats (non-diabetic control).
  - Protocol: OLETF rats were provided with drinking water containing 5% D-Psicose or plain water for up to 60 weeks. LETO rats received plain water.
  - Data Collection: Periodic measurements of fasting blood glucose, plasma insulin, body
     weight, and HbA1c were taken. Oral glucose tolerance tests (OGTT) were also performed.
  - Reference:[3]

## **Human Clinical Trials**

- Randomized, Double-Blind, Placebo-Controlled Crossover Study:
  - Subjects: Adult men and women, including individuals with borderline diabetes.
  - Protocol: Participants consumed a standard meal along with tea containing either 5 g of D-Psicose or a placebo. After a washout period, they crossed over to the other treatment.
  - Data Collection: Blood glucose levels were measured at fasting and at 30, 60, 90, and 120 minutes after the meal.
  - Reference:[5]
- Prospective, Randomized, Crossover Study on Dose-Response:
  - Subjects: Healthy adult subjects.
  - Protocol: Participants consumed a sucrose beverage (50 g sucrose) with varying doses of
     D-Allulose (2.5 g, 5 g, 7.5 g, 10 g) or a placebo in a crossover design.
  - Data Collection: Plasma glucose and insulin levels were measured at baseline and at multiple time points post-ingestion.
  - Reference:[6][7]



# **Comparison with Other Antihyperglycemic Agents**

D-Psicose presents a unique profile compared to other rare sugars and conventional antihyperglycemic drugs.

- Other Rare Sugars: While other rare sugars like D-tagatose also exhibit antihyperglycemic effects, D-psicose has been extensively studied for its potent inhibition of α-glucosidases.[1]
   [9]
- Alpha-Glucosidase Inhibitors (e.g., Acarbose): D-Psicose shares a similar mechanism of action with drugs like acarbose by inhibiting α-glucosidases.[1][10][11] However, as a naturally occurring sugar with a pleasant sweet taste, D-Psicose may offer better palatability and consumer acceptance.
- Metformin: Metformin, a first-line treatment for type 2 diabetes, primarily acts by reducing hepatic glucose production and improving insulin sensitivity. D-Psicose's mechanisms, particularly the inhibition of carbohydrate absorption, are complementary to those of metformin.
- Sulfonylureas and Meglitinides: These drug classes stimulate insulin secretion from the
  pancreas.[11][12][13] In contrast, D-Psicose does not appear to directly stimulate insulin
  release but rather improves insulin sensitivity and preserves pancreatic β-cell function in the
  long term.[2][4]

## Conclusion

The body of evidence from both preclinical and clinical studies strongly supports the antihyperglycemic effects of D-Psicose. Its multifaceted mechanisms of action, including the inhibition of intestinal  $\alpha$ -glucosidases and favorable modulation of hepatic glucose metabolism, make it a compelling candidate for further investigation and development as a functional food ingredient and a potential adjunct therapy for the management of hyperglycemia and type 2 diabetes. Its favorable safety profile, as demonstrated in long-term ingestion studies, further enhances its potential for widespread application.[5][14]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. d-Psicose Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-psicose, a sweet monosaccharide, ameliorate hyperglycemia, and dyslipidemia in C57BL/6J db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rare sugar d-psicose prevents progression and development of diabetes in T2DM model Otsuka Long-Evans Tokushima Fatty rats PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rare sugar D-psicose improves insulin sensitivity and glucose tolerance in type 2 diabetes Otsuka Long-Evans Tokushima Fatty (OLETF) rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on the postprandial blood glucose suppression effect of D-psicose in borderline diabetes and the safety of long-term ingestion by normal human subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drc.bmj.com [drc.bmj.com]
- 7. Effects of D-allulose (Psicose) With Sucrose Beverage on Glucose Tolerance and Insulin Level | MedPath [trial.medpath.com]
- 8. A Pilot Study on the Efficacy of a Diabetic Diet Containing the Rare Sugar D-Allulose in Patients with Type 2 Diabetes Mellitus: A Prospective, Randomized, Single-Blind, Crossover Study | MDPI [mdpi.com]
- 9. Rare sugars: metabolic impacts and mechanisms of action: a scoping review PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral Hypoglycemic Agents: Oral Antihyperglycemic Drugs [emedicine.medscape.com]
- 11. mdpi.com [mdpi.com]
- 12. Mechanisms of the glycaemic effects of sulfonylureas PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral Hypoglycemic Medications StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The Study on Long-Term Toxicity of D-Psicose in Rats PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [D-Psicose: A Comprehensive Analysis of its Antihyperglycemic Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12402512#validation-of-d-psicose-antihyperglycemic-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com